molecular formula C6H10O4 B1293513 Isopropylmalonic acid CAS No. 601-79-6

Isopropylmalonic acid

Cat. No.: B1293513
CAS No.: 601-79-6
M. Wt: 146.14 g/mol
InChI Key: DQEUFPARIOFOAI-UHFFFAOYSA-N
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Description

Isopropylmalonic acid is an organic compound with the molecular formula C6H10O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by an isopropyl group. This compound is known for its role as an intermediate in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylmalonic acid can be synthesized through multiple routes. One common method involves the reaction of isopropylmalonic ester with potassium hydroxide, followed by acidification with hydrochloric acid. The process involves saponification, extraction with ether, and bromination . Another method involves the synthesis from isovaleryl chloride, which includes multi-step reactions with specific conditions .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced extraction and purification techniques is common in industrial settings to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Isopropylmalonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions where the isopropyl group or other functional groups are replaced.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of this compound can yield isopropylbromomalonic acid .

Scientific Research Applications

Isopropylmalonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopropylmalonic acid involves its role as an intermediate in metabolic pathways. It is synthesized from oxoisovalerate by 2-isopropylmalate synthase and converted into isopropyl-3-oxosuccinate by 3-isopropylmalate dehydrogenase. These reactions are crucial in the biosynthesis of leucine .

Comparison with Similar Compounds

    Malonic Acid: The parent compound of isopropylmalonic acid.

    Dimethylmalonic Acid: Another derivative of malonic acid with two methyl groups.

    Ethylmalonic Acid: A derivative with an ethyl group.

Uniqueness: this compound is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-propan-2-ylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3(2)4(5(7)8)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEUFPARIOFOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208845
Record name Isopropylmalonic acid
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601-79-6
Record name 2-(1-Methylethyl)propanedioic acid
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Record name Isopropylmalonic acid
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Record name Isopropylmalonic acid
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Record name Isopropylmalonic acid
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Record name ISOPROPYLMALONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of isopropylmalonic acid?

A1: this compound is characterized by the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol []. While specific spectroscopic data isn't detailed within the provided abstracts, techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are commonly employed for structural elucidation of such compounds.

Q2: Can you describe a specific synthetic application of this compound?

A2: this compound serves as a crucial starting material in the multi-step synthesis of (S)-methyl-2-bromoisovalerate, a key intermediate in the production of the antihypertensive drug aliskiren []. This synthesis highlights the significance of this compound in medicinal chemistry.

Q3: How does the structure of this compound influence its chemical reactivity?

A3: The presence of two carboxyl groups in this compound makes it susceptible to decarboxylation. Specifically, researchers have investigated the stereoselective decarboxylation of α-(α-methylbenzylamino)-α-isopropylmalonic acid to synthesize optically active valine []. This demonstrates the impact of substituents on the molecule's reactivity and its potential in chiral synthesis.

Q4: Are there any studies on the thermodynamic properties of this compound?

A4: Yes, research has explored the thermodynamic properties of this compound. Studies using the hydrogen-calomel cell have determined the pK1 and pK2 values for this compound across a temperature range of 5 to 45 °C []. This data allowed for the calculation of standard Gibbs free energies and enthalpies of ionization, providing valuable insights into the acid-base behavior of this compound.

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